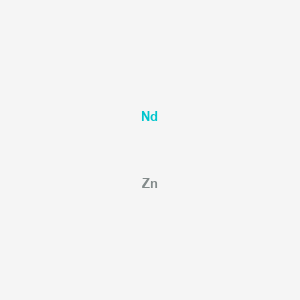
Neodymium;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium-doped zinc oxide (Nd-ZnO) is a compound that combines the properties of neodymium and zinc oxide. Neodymium is a rare-earth metal known for its magnetic properties, while zinc oxide is a semiconductor with a wide range of applications. The combination of these two elements results in a material with unique optical, electrical, and catalytic properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Neodymium-doped zinc oxide nanoparticles can be synthesized using various methods, including hydrothermal synthesis and sol-gel methods. In the hydrothermal synthesis, zinc oxide nanoparticles are doped with neodymium by mixing zinc nitrate and neodymium nitrate in a hydrothermal reactor. The reaction is typically carried out at high temperatures and pressures, resulting in well-dispersed nanoparticles .
In the sol-gel method, zinc acetate and neodymium nitrate are dissolved in a solvent, followed by the addition of a stabilizing agent. The solution is then heated to form a gel, which is dried and calcined to obtain neodymium-doped zinc oxide nanoparticles .
Industrial Production Methods
Industrial production of neodymium-doped zinc oxide involves similar methods but on a larger scale. The hydrothermal method is often preferred due to its ability to produce high-purity nanoparticles with controlled size and morphology. The sol-gel method is also used for large-scale production, especially when specific particle sizes and shapes are required.
Chemical Reactions Analysis
Types of Reactions
Neodymium-doped zinc oxide undergoes various chemical reactions, including oxidation, reduction, and catalytic reactions. The compound can act as a catalyst in organic reactions, such as the oxidation of organic compounds and coupling reactions .
Common Reagents and Conditions
Common reagents used in reactions involving neodymium-doped zinc oxide include hydrogen peroxide for oxidation reactions and various organic substrates for coupling reactions. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 50°C .
Major Products Formed
The major products formed from reactions involving neodymium-doped zinc oxide depend on the specific reaction. For example, in the oxidation of organic compounds, the primary products are oxidized organic molecules. In coupling reactions, the products are typically larger organic molecules formed by the joining of smaller substrates .
Scientific Research Applications
Neodymium-doped zinc oxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which neodymium-doped zinc oxide exerts its effects involves several molecular targets and pathways. The compound’s catalytic activity is primarily due to the presence of neodymium, which enhances the electron transfer processes in the zinc oxide matrix. This results in increased catalytic efficiency and stability .
In biological applications, the antibacterial activity of neodymium-doped zinc oxide is attributed to the generation of reactive oxygen species (ROS) that damage bacterial cell membranes and DNA . The compound’s ability to generate ROS is enhanced by the presence of neodymium, which facilitates the transfer of electrons and the formation of ROS.
Comparison with Similar Compounds
Neodymium-doped zinc oxide can be compared with other similar compounds, such as:
Zinc oxide (ZnO): While zinc oxide is a widely used semiconductor, doping it with neodymium enhances its catalytic and antibacterial properties.
Neodymium-doped titanium dioxide (Nd-TiO2): Similar to neodymium-doped zinc oxide, this compound is used in photocatalysis and environmental remediation.
Neodymium-doped cerium oxide (Nd-CeO2): This compound is also used in catalysis and has similar properties to neodymium-doped zinc oxide.
Properties
CAS No. |
12164-74-8 |
|---|---|
Molecular Formula |
NdZn |
Molecular Weight |
209.6 g/mol |
IUPAC Name |
neodymium;zinc |
InChI |
InChI=1S/Nd.Zn |
InChI Key |
JLMHVMIMUYHBRQ-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)
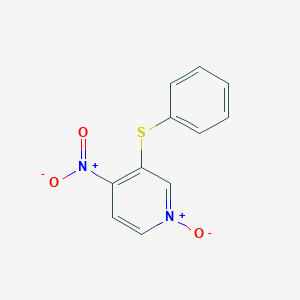
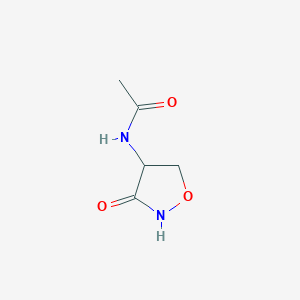
![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)
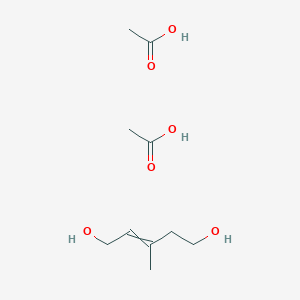
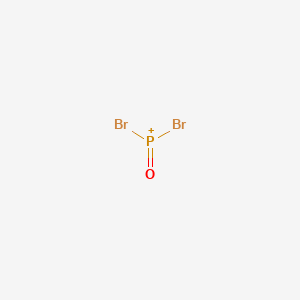
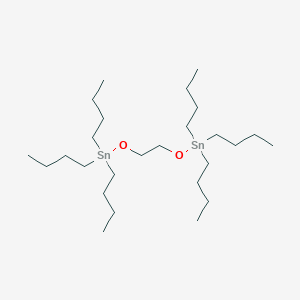
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)
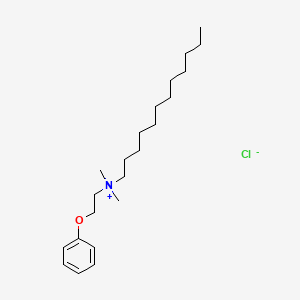
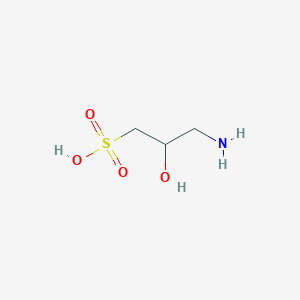
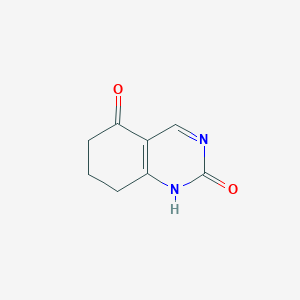
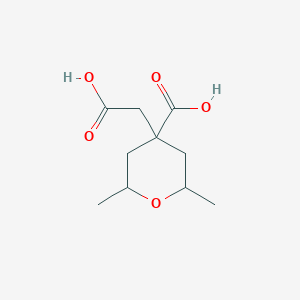
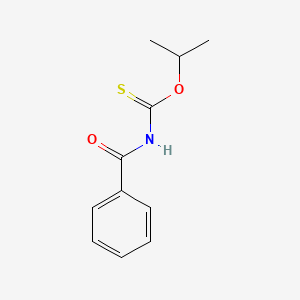
![(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14718520.png)
